![molecular formula C13H16N2O4S B3291126 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid CAS No. 869651-66-1](/img/structure/B3291126.png)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Overview
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and comparative studies with other compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a benzisothiazole moiety, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
Where , , , , and are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Research indicates that compounds derived from benzisothiazole exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has shown significant inhibitory effects on human mast cell tryptase with an IC50 value of 0.1 µM. This suggests a mechanism where the compound may modulate inflammatory responses by inhibiting specific proteases involved in allergic reactions .
- Anti-inflammatory Effects : In a delayed-type hypersensitivity (DTH) mouse model, a 5% solution of the compound reduced edema by 69% compared to control groups. This indicates its potential as an anti-inflammatory agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds.
Compound | Target Enzyme | IC50 (µM) | Effect |
---|---|---|---|
7d | Human mast cell tryptase | 0.1 | Potent inhibitor |
7b | Human mast cell tryptase | 0.85 | Moderate inhibitor |
7n | Human mast cell tryptase | 0.064 | Most potent inhibitor identified |
Control | - | - | Baseline edema |
Case Studies and Research Findings
Several studies have investigated the biological activities of benzisothiazole derivatives:
- Inflammation Models : In carrageenan-induced paw edema tests, compounds similar to this compound demonstrated significant anti-inflammatory properties. For instance, one derivative showed an anti-inflammatory activity percentage (AA) of 53.41%, outperforming standard treatments like sodium diclofenac .
- Toxicity Assessments : Toxicity predictions for synthesized compounds indicated that they belong to classes III–VI with low predicted side effects such as hepatotoxicity and mutagenicity. This suggests that these compounds could be safer alternatives in therapeutic applications compared to traditional NSAIDs .
Scientific Research Applications
Inhibition of Enzymes
Research indicates that derivatives of benzisothiazole compounds exhibit significant inhibitory effects on various enzymes, particularly human mast cell tryptase. For instance, related compounds have shown IC50 values as low as 0.064 µM, indicating potent inhibition. This suggests potential therapeutic applications in treating conditions characterized by excessive tryptase activity, such as asthma and other allergic reactions .
Anti-inflammatory Effects
In vivo studies using mouse models of delayed-type hypersensitivity have demonstrated that compounds similar to 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid can significantly reduce inflammation. A 5% solution of a related compound reduced edema by 69% compared to control groups . This highlights the potential use of this compound in developing anti-inflammatory drugs.
Proteomics Research
This compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to inhibit specific enzymes makes it valuable for dissecting biochemical pathways and understanding disease mechanisms .
Synthetic Chemistry
The synthesis of this compound involves reacting benzisothiazole derivatives with carboxylic acids under controlled conditions. This synthetic pathway is crucial for developing new analogs with tailored biological activities .
Case Studies and Research Findings
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYYAIUVDNNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396979-66-0 | |
Record name | 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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